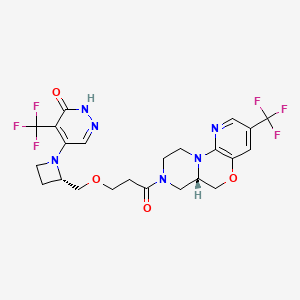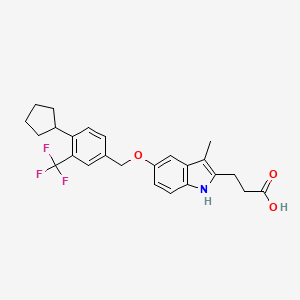
MYC degrader 1 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MYC degrader 1 (TFA) is a compound known for its ability to degrade the MYC protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. MYC degrader 1 (TFA) has shown significant potential in restoring pRB1 protein activity and reducing MYC-dependent CDK4/6 resistance, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MYC degrader 1 (TFA) involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and purification techniques to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of MYC degrader 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MYC degrader 1 (TFA) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of MYC degrader 1 (TFA), while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
MYC degrader 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of MYC protein and its effects on cellular processes.
Biology: Investigated for its role in regulating cell cycle, apoptosis, and cellular transformation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the MYC protein.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MYC-dependent pathways
Mécanisme D'action
MYC degrader 1 (TFA) exerts its effects by targeting the MYC protein for degradation. The compound binds to the MYC protein and facilitates its ubiquitination, leading to its subsequent degradation by the proteasome. This process restores the activity of pRB1 protein and reduces MYC-dependent CDK4/6 resistance, ultimately inhibiting tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to MYC degrader 1 (TFA) include:
A80.2HCl: Another MYC degrader that restores pRB1 protein activity and reduces MYC-dependent CDK4/6 resistance.
Uniqueness
MYC degrader 1 (TFA) is unique due to its specific mechanism of action and its ability to restore pRB1 protein activity while reducing MYC-dependent CDK4/6 resistance. This makes it a valuable tool in cancer research and therapy, particularly for cancers that are resistant to conventional treatments .
Propriétés
Formule moléculaire |
C34H32ClF6N5O5 |
|---|---|
Poids moléculaire |
740.1 g/mol |
Nom IUPAC |
3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7) |
Clé InChI |
PBHJWOYQZRPXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)




![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)



